molecular formula C8H5NOS B8751776 Thieno[3,2-c]pyridine-3-carboxaldehyde

Thieno[3,2-c]pyridine-3-carboxaldehyde

Cat. No.: B8751776
M. Wt: 163.20 g/mol
InChI Key: FNMAINNYORYGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-c]pyridine-3-carboxaldehyde is a useful research compound. Its molecular formula is C8H5NOS and its molecular weight is 163.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,2-c]pyridine-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-c]pyridine-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H

InChI Key

FNMAINNYORYGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2C=O

Origin of Product

United States

Foundational & Exploratory

Thieno[3,2-c]pyridine-3-carboxaldehyde chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thieno[3,2-c]pyridine-3-carboxaldehyde Chemical Structure Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Thieno[3,2-c]pyridine-3-carboxaldehyde (CAS Registry Number for the parent scaffold: 272-14-0; specific isomer often custom-synthesized) represents a critical heteroaromatic intermediate in medicinal chemistry. Unlike its more common isomer, thieno[3,2-c]pyridine-2-carboxaldehyde, the 3-formyl derivative offers a unique vector for extending carbon frameworks perpendicular to the biologically active thienopyridine core.

This scaffold is a bioisostere of quinoline and isoquinoline, widely recognized for its role in the development of P2Y12 receptor antagonists (e.g., Ticlopidine, Clopidogrel) and emerging kinase inhibitors. This guide provides a rigorous analysis of its structural properties, regioselective synthesis, and reactivity profiles, designed to support high-level drug discovery workflows.

Structural & Physicochemical Characterization

The thieno[3,2-c]pyridine system consists of a thiophene ring fused to a pyridine ring across the [3,2] bond. The 3-carboxaldehyde functionality places a reactive formyl group at the


-position of the thiophene ring, adjacent to the ring fusion.
Molecular Geometry and Numbering

Correct numbering is vital for distinguishing isomers. In the thieno[3,2-c]pyridine system, the sulfur atom is position 1. The carbons of the thiophene ring are 2 and 3.[1][2] The pyridine nitrogen is position 5.

G cluster_0 Thieno[3,2-c]pyridine Numbering S1 S (1) C2 C (2) S1->C2 C3 C (3) (Aldehyde Site) C2->C3 C3a C (3a) C3->C3a C4 C (4) C3a->C4 C7a C (7a) C3a->C7a Fusion N5 N (5) C4->N5 C6 C (6) N5->C6 C7 C (7) C6->C7 C7->C7a C7a->S1

Caption: Standard IUPAC numbering. The 3-carboxaldehyde substituent is located at node C(3).

Physicochemical Properties Profile

Note: Properties below are derived from experimental data of the 2-isomer and computational models for the 3-isomer, as the specific 3-isomer is often generated in situ or used immediately.

PropertyValue / DescriptionSource/Method
Molecular Formula C₈H₅NOSStoichiometry
Molecular Weight 163.19 g/mol Calculated
Appearance Pale yellow to off-white solidAnalogous to 2-isomer
Melting Point 130–140 °C (Predicted)Analogous to 3-bromo precursor
LogP (Predicted) 1.9 – 2.3XLogP3
H-Bond Acceptors 2 (N-pyridine, O-aldehyde)Structural Analysis
Solubility DMSO, DCM, Ethyl Acetate, MethanolExperimental Observation
Electronic Character Electron-deficient pyridine; Electron-rich thiopheneHammett Principles

Synthetic Pathways & Methodologies[2][3][5][6][7][8][9]

Synthesizing the 3-carboxaldehyde isomer presents a regioselectivity challenge. Standard electrophilic aromatic substitution (e.g., Vilsmeier-Haack) favors the 2-position (


 to sulfur) due to the higher electron density and stabilization of the sigma-complex at that site. Therefore, the 3-isomer requires directed metalation  or halogen-metal exchange .
The "Gold Standard" Route: Lithium-Halogen Exchange

The most reliable method to install a formyl group at C-3 is via the lithiation of 3-bromothieno[3,2-c]pyridine .

Experimental Protocol:
  • Precursor Synthesis: 3-Bromothieno[3,2-c]pyridine is prepared from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid via Curtius rearrangement and thermal cyclization (Eloy-Deryckere synthesis).

  • Lithiation:

    • Reagents: 3-Bromothieno[3,2-c]pyridine (1.0 eq), n-Butyllithium (1.1 eq), Anhydrous THF.

    • Conditions: Cool THF solution of bromide to -78 °C under Argon. Add n-BuLi dropwise. Stir for 15–30 mins. The bromine-lithium exchange is faster than proton abstraction at C-2 at this temperature.

  • Formylation:

    • Quench: Add anhydrous DMF (3.0 eq) dropwise to the lithiated species at -78 °C.

    • Workup: Allow to warm to 0 °C, quench with saturated NH₄Cl(aq). Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Why Vilsmeier-Haack Fails for C-3

Direct reaction of thieno[3,2-c]pyridine with POCl₃/DMF yields the 2-carboxaldehyde . The sulfur atom activates the


-position (C-2) significantly more than the 

-position (C-3).

Synthesis cluster_Direct Direct Electrophilic Substitution (Avoid for C-3) cluster_Indirect Directed Synthesis (Recommended for C-3) Start Thieno[3,2-c]pyridine (Parent Scaffold) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Prod2 2-Carboxaldehyde (Major Product) Vilsmeier->Prod2 Regioselective for C-2 Precursor 3-Bromo-thieno[3,2-c]pyridine Lithiation 1. n-BuLi, -78°C (Li-Hal Exchange) 2. DMF (Formyl Source) Precursor->Lithiation Prod3 3-Carboxaldehyde (Target Product) Lithiation->Prod3 Regiospecific for C-3

Caption: Comparison of synthetic routes. Direct formylation yields the 2-isomer; the 3-isomer requires a halogenated precursor.

Reactivity & Functionalization[7][8]

The 3-carboxaldehyde group serves as a versatile "handle" for diversifying the scaffold. Its reactivity is influenced by the adjacent pyridine nitrogen (electron-withdrawing) and the thiophene sulfur.

Key Transformations
  • Reductive Amination:

    • Reaction with primary/secondary amines and NaBH(OAc)₃ yields 3-aminomethyl derivatives. This is the primary route for generating kinase inhibitor libraries.

  • Knoevenagel Condensation:

    • Reaction with active methylene compounds (e.g., malononitrile) generates vinyl nitriles, useful for Michael additions.

  • Oxidation:

    • Conversion to thieno[3,2-c]pyridine-3-carboxylic acid using NaClO₂ (Pinnick oxidation). This acid is a precursor to amides.

Reactivity Center Thieno[3,2-c]pyridine- 3-carboxaldehyde RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAmin Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Center->Oxidation Olefin Wittig/Horner-Wadsworth (Ph3P=CR2) Center->Olefin Product1 Aminomethyl Derivatives (Kinase Inhibitors) RedAmin->Product1 Product2 Carboxylic Acid (Amide Coupling) Oxidation->Product2 Product3 Vinyl Derivatives (Michael Acceptors) Olefin->Product3

Caption: Divergent synthesis from the 3-carboxaldehyde core.

Pharmaceutical Applications

P2Y12 Receptor Antagonists

The tetrahydro- derivative of this scaffold is the core of Ticlopidine , Clopidogrel , and Prasugrel . While these drugs are usually functionalized at the C-2 or Nitrogen positions, the 3-carboxaldehyde allows for the exploration of "Hybrid" inhibitors that occupy the P2Y12 pocket with novel vectors, potentially reducing the metabolic activation liability associated with the thiophene ring opening of Clopidogrel.

Scaffold Hopping in Kinase Inhibitors

The thieno[3,2-c]pyridine scaffold is an isostere of quinoline and quinazoline .

  • Mechanism: The Nitrogen at position 5 can act as a hinge binder in the ATP-binding pocket of kinases.

  • Utility: The 3-formyl group allows the attachment of "tail" groups (solubilizing moieties like piperazines or morpholines) that extend into the solvent-exposed region of the kinase, a standard strategy in optimizing physicochemical properties (LogD, Solubility).

References

  • Synthesis of Thienopyridine Scaffold: Eloy, F., & Deryckere, A. (1970). Bulletin de la Société Chimique de Belges, 79, 301. (Classic thermal cyclization route).[3][4]

  • Lithiation Strategies: Sercel, A. D., et al. (2007). "Lithiated Mono- and Dianion Precursors." Synthetic Communications. Link

  • Vilsmeier-Haack Regioselectivity: Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. Link

  • Antitumor Activity: Rebelo, R., et al. (2021).[5] "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation." Molecules. Link

  • P2Y12 Inhibitor Chemistry: Farid, N. A., et al. (2010). "Metabolism and disposition of the thienopyridine antiplatelet drugs." Current Drug Metabolism. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Thieno[3,2-c]pyridine-3-carboxaldehyde and its Isomers: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Thieno[3,2-c]pyridine-3-carboxaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug development. Given the nuanced landscape of chemical compound identification, this document will also address its isomers and the broader thieno[3,2-c]pyridine scaffold, offering a holistic understanding of its scientific and practical implications.

The Thieno[3,2-c]pyridine Core: A Scaffold of Pharmaceutical Importance

The thieno[3,2-c]pyridine moiety is a bicyclic heteroaromatic system where a thiophene ring is fused to a pyridine ring. This structural motif is a cornerstone in medicinal chemistry, serving as the foundational framework for numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in diverse chemical interactions make it a privileged scaffold in the design of novel therapeutics.[2] Derivatives of thieno[3,2-c]pyridine have been investigated for a wide range of therapeutic applications, including their use as anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders.[2][3]

The parent compound, Thieno[3,2-c]pyridine, is identified by the CAS number 272-14-0 .[1][2][4] Understanding the chemistry of this core structure is fundamental to appreciating the synthesis and utility of its derivatives, such as the carboxaldehydes.

Navigating the Isomeric Landscape: The Quest for a CAS Number

A critical aspect of chemical identity is the Chemical Abstracts Service (CAS) number. While a specific CAS number for Thieno[3,2-c]pyridine-3-carboxaldehyde is not readily found in common chemical databases, its isomer, Thieno[3,2-c]pyridine-2-carbaldehyde , is well-documented with the CAS number 94226-19-4 .[5][6][7] This highlights the importance of precise nomenclature and the potential for isomeric ambiguity in complex heterocyclic systems.

The absence of a dedicated CAS number for the 3-carboxaldehyde isomer suggests it may be a less common or more recently synthesized compound. For researchers, this underscores the necessity of rigorous analytical characterization to confirm the position of the aldehyde group on the thieno[3,2-c]pyridine ring.

Analytical Characterization

Distinguishing between the 2- and 3-carboxaldehyde isomers requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the protons and carbons will differ significantly between the two isomers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde group will be present in both isomers, but the overall fingerprint region of the IR spectrum can help in differentiation.

Synthetic Pathways to Thieno[3,2-c]pyridine-carboxaldehydes

The synthesis of thieno[3,2-c]pyridine-carboxaldehydes can be approached through two primary strategies: direct formylation of the pre-formed heterocyclic system or construction of the ring with the aldehyde functionality already incorporated into one of the precursors.

Synthesis of the Thieno[3,2-c]pyridine Scaffold

Several methods have been reported for the synthesis of the thieno[3,2-c]pyridine core. One common approach involves the cyclization of appropriately substituted thiophene derivatives.[8][9][10] For instance, a process starting from 3-thienaldehyde has been described, which is then reacted and cyclized to form the thieno[3,2-c]pyridine ring system.[9]

Conceptual Synthetic Workflow

cluster_0 Synthesis of Thieno[3,2-c]pyridine Core cluster_1 Introduction of Aldehyde Group Thiophene Precursor Thiophene Precursor Cyclization Reaction Cyclization Reaction Thiophene Precursor->Cyclization Reaction Reagents Thieno[3,2-c]pyridine Thieno[3,2-c]pyridine Cyclization Reaction->Thieno[3,2-c]pyridine Formylation Reaction Formylation Reaction Thieno[3,2-c]pyridine->Formylation Reaction Vilsmeier-Haack or similar Thieno[3,2-c]pyridine-carboxaldehyde Thieno[3,2-c]pyridine-carboxaldehyde Formylation Reaction->Thieno[3,2-c]pyridine-carboxaldehyde

Caption: General synthetic strategies for Thieno[3,2-c]pyridine-carboxaldehydes.

Introduction of the Carboxaldehyde Group

Once the thieno[3,2-c]pyridine scaffold is obtained, a formyl group can be introduced. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings and could potentially be applied to introduce an aldehyde group onto the thieno[3,2-c]pyridine system. The regioselectivity of this reaction would be crucial in determining whether the 2- or 3-carboxaldehyde is formed preferentially.

Alternatively, a precursor already containing the aldehyde, such as a substituted thienocarboxaldehyde, can be used to construct the fused pyridine ring.

Chemical Properties and Reactivity

Thieno[3,2-c]pyridine-3-carboxaldehyde is expected to exhibit reactivity characteristic of both the thienopyridine core and the aldehyde functional group. The aldehyde can undergo a variety of transformations, making it a versatile synthetic intermediate.

Reaction TypeReagents and ConditionsProduct
Oxidation KMnO₄, CrO₃Thieno[3,2-c]pyridine-3-carboxylic acid
Reduction NaBH₄, LiAlH₄(Thieno[3,2-c]pyridin-3-yl)methanol
Reductive Amination Amine, NaBH₃CNSubstituted (Thieno[3,2-c]pyridin-3-yl)methanamine
Wittig Reaction Phosphonium ylideSubstituted 3-vinyl-thieno[3,2-c]pyridine
Condensation Active methylene compoundsα,β-Unsaturated carbonyls or nitriles

Applications in Drug Discovery and Materials Science

The thieno[3,2-c]pyridine framework is a key component in several therapeutic agents. For instance, derivatives of this scaffold have been developed as blood-platelet aggregation inhibitors and antithrombotic agents.[11] The introduction of a carboxaldehyde group at the 3-position provides a chemical handle for the synthesis of a diverse library of new chemical entities. These can be screened for a variety of biological activities, including but not limited to:

  • Kinase Inhibitors: The thienopyridine scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer and inflammatory diseases.[3]

  • GPCR Ligands: Derivatives have been explored as antagonists for metabotropic glutamate receptors, with potential applications in treating neuropathic pain.[12]

  • Antimicrobial Agents: The fusion of heterocyclic rings often leads to compounds with interesting antimicrobial properties.

Beyond pharmaceuticals, thieno[3,2-c]pyridine derivatives are also utilized in materials science, contributing to the development of organic electronic materials for devices like organic solar cells and LEDs.[2]

Signaling Pathway Modulation

Thieno[3,2-c]pyridine Derivative Thieno[3,2-c]pyridine Derivative Target Protein (e.g., Kinase, GPCR) Target Protein (e.g., Kinase, GPCR) Thieno[3,2-c]pyridine Derivative->Target Protein (e.g., Kinase, GPCR) Binding/Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Target Protein (e.g., Kinase, GPCR)->Downstream Signaling Cascade Modulation Cellular Response (e.g., Apoptosis, Proliferation) Cellular Response (e.g., Apoptosis, Proliferation) Downstream Signaling Cascade->Cellular Response (e.g., Apoptosis, Proliferation)

Caption: Interaction of Thieno[3,2-c]pyridine derivatives with biological targets.

Safety, Handling, and Storage

While specific safety data for Thieno[3,2-c]pyridine-3-carboxaldehyde is not available, general precautions for handling heterocyclic aldehydes should be followed. Based on data for related compounds like pyridinecarboxaldehydes, these substances can be harmful if swallowed, cause skin irritation, and may cause serious eye damage or respiratory irritation.[13][14][15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[14][15][16]

  • Ventilation: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[13][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as many organic aldehydes are flammable.[13][15][16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][15] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen) and at reduced temperatures (e.g., 2-8 °C) may be necessary to maintain product quality.[5][13]

Conclusion

Thieno[3,2-c]pyridine-3-carboxaldehyde represents a valuable yet underexplored building block in the vast field of heterocyclic chemistry. While the lack of a readily available CAS number presents a minor hurdle, the established chemistry of the thieno[3,2-c]pyridine scaffold provides a solid foundation for its synthesis and derivatization. The versatility of the aldehyde functional group opens up a multitude of possibilities for creating novel compounds with potential applications in medicine and materials science. As research in this area continues, a more detailed understanding of the properties and applications of this specific isomer will undoubtedly emerge.

References

  • Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thieno(3,2-c)pyridine. PubChem. Retrieved from [Link]

  • Various Authors. (2025, August 6). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. ResearchGate. Retrieved from [Link]

  • Gronowitz, S., & Sandberg, E. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S. Patent No. 3,969,358. Google Patents.
  • Moinet, G., & Le-Dac, J. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. U.S. Patent No. 4,529,596. Google Patents.
  • Klemm, L. H., et al. (1969). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry, 34(2), 347-354.
  • Moinet, G., & Le-Dac, J. (1979). Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines. U.S. Patent No. 4,161,599. Google Patents.
  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][9][14]naphthyridinones and pyrazolo[3,4-c][9][14]. Arkat USA.

  • Various Authors. (2007). Thieno ( 3 , 2-c) pyridine compounds. WIPO Patent Application WO/2007/066127. Google Patents.
  • Various Authors. (n.d.).
  • Martin, A. R., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1052-1056.
  • Various Authors. (n.d.). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online.
  • Various Authors. (2025, January 24).
  • Lee, J., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 25(11), 2414-2418.
  • El-kazak, A. (2025, December 12). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives.
  • Various Authors. (2025, April 22).

Sources

Strategic Functionalization of the Thienopyridine 3-Position

Author: BenchChem Technical Support Team. Date: February 2026

From De Novo Assembly to Late-Stage Diversification[1]

Executive Summary

The thieno[2,3-b]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core isostere for quinolines and indoles in kinase inhibitors (e.g., c-Src, PI-PLC), anti-proliferative agents, and GPCR modulators.[1] While the scaffold offers multiple vectors for substitution, the 3-position (located on the thiophene ring,


 to the sulfur atom) presents a unique synthetic challenge. Unlike the C-2 position (which is highly reactive toward lithiation and electrophilic substitution) or the C-4/C-5 positions (accessible via pyridine chemistry), the C-3 position is electronically shielded and often requires indirect strategies for functionalization.[1]

This technical guide details the high-fidelity strategies for installing functionality at the thienopyridine 3-position. It prioritizes the De Novo Assembly


 Diazotization 

Coupling
workflow, which is the industry standard for generating diverse SAR libraries, while also addressing emerging direct C-H activation methodologies.
Part 1: Structural Logic & Reactivity Profile[1]

To design effective syntheses, one must first understand the electronic bias of the thieno[2,3-b]pyridine core.

  • Numbering System:

    • Position 1: Sulfur atom.

    • Position 2: Thiophene

      
      -carbon (Most nucleophilic/acidic).[1]
      
    • Position 3: Thiophene

      
      -carbon (Target of this guide).[1]
      
    • Position 7: Pyridine nitrogen.[2][3]

  • The Reactivity Paradox:

    • Electrophilic Aromatic Substitution (SEAr): Direct bromination or nitration typically occurs at C-2 (if unsubstituted) or C-4/C-5 on the pyridine ring due to the directing effect of the nitrogen oxide or intrinsic electron density.[1] Direct SEAr at C-3 is difficult without blocking C-2.[1]

    • Lithiation: Deprotonation occurs exclusively at C-2 (

      
      ) due to the inductive stabilization of the adjacent sulfur and the 
      
      
      
      orbital alignment. Accessing C-3 via lithiation requires either a blocking group at C-2 or a halogen-metal exchange strategy at C-3.[1]

Therefore, the most robust strategy for C-3 functionalization is not to functionalize the intact core, but to build the core with the substituent in place (De Novo) or to install a reactive handle (amino group) during ring closure that can be swapped later.

Part 2: Primary Strategy – The Thorpe-Ziegler / Sandmeyer Sequence[1]

This is the "workhorse" workflow for medicinal chemistry, allowing access to 3-halo, 3-aryl, and 3-alkyl derivatives.[1]

Phase 1: De Novo Assembly (Thorpe-Ziegler Cyclization)

The most efficient route to 3-substituted thienopyridines is the reaction of 2-mercaptonicotinonitriles with


-halocarbonyls.[1] This reaction installs a 3-amino  group, which serves as the universal linchpin for further diversity.[1]
  • Mechanism: S-alkylation followed by base-mediated intramolecular nucleophilic attack on the nitrile.[1]

  • Key Precursor: 2-mercaptonicotinonitrile (easily made from 2-chloronicotinonitrile + thiourea/NaSH).[1]

Phase 2: The Sandmeyer Pivot (Amino

Halide)

The 3-amino group is rarely the final desired functionality. It is converted to a 3-bromo or 3-iodo handle using non-aqueous Sandmeyer conditions.[1] This step is critical because it unlocks the entire toolkit of Pd-catalyzed cross-couplings.

  • Reagents: tert-Butyl nitrite (

    
    -BuONO) and Copper(II) bromide (
    
    
    
    ).[1][4][5]
  • Why non-aqueous? Classical aqueous diazonium salts of heteroaromatics are often unstable. The radical-mediated alkyl nitrite method in organic solvent (MeCN) is superior.[1]

Phase 3: Palladium-Catalyzed Diversification

With the 3-bromo-thieno[2,3-b]pyridine in hand, standard couplings (Suzuki-Miyaura, Stille, Sonogashira) proceed with high efficiency, enabling the installation of complex aryl or heteroaryl systems at C-3.[1]

G Start 2-Mercapto- nicotinonitrile Inter1 S-Alkylated Intermediate Start->Inter1 + α-Halo Ketone/Ester (Base) Amino 3-Amino- thieno[2,3-b]pyridine Inter1->Amino Thorpe-Ziegler Cyclization Bromo 3-Bromo- thieno[2,3-b]pyridine Amino->Bromo t-BuONO, CuBr2 (Sandmeyer) Final 3-Aryl/Alkyl Derivative Bromo->Final Pd(0), R-B(OH)2 (Suzuki Coupling)

Figure 1: The standard "Build-and-Swap" workflow for accessing 3-substituted thienopyridines.

Part 3: Advanced Strategy – Direct C-H Functionalization

For scaffolds where the thienopyridine core is already assembled (e.g., commercial substrates), direct functionalization at C-3 is challenging but possible using specific catalytic systems.

C-H Arylation (The "Blocked C-2" Approach)

If the C-2 position is unsubstituted, Palladium will preferentially activate C-2.[1] To force activation at C-3, C-2 must be blocked (e.g., with a methyl, ester, or chloro group).[1]

  • Catalyst System:

    
     / 
    
    
    
    or
    
    
    / XPhos.
  • Conditions: High temperature (100-120°C) in non-polar solvents (Toluene/Xylene) with carbonate bases.[1]

  • Mechanism: Concerted Metallation-Deprotonation (CMD).[1] The pyridine nitrogen can act as a weak directing group, but the thiophene reactivity dominates.

Regioselective Bromination (The Negative Result)

It is crucial to note that treating thieno[2,3-b]pyridine N-oxide with


 or electrophilic bromine sources often yields the 4-bromo  product (on the pyridine ring) or the 2-bromo  product.[1] Direct electrophilic bromination of C-3 is not  a reliable strategy and should be avoided in favor of the Sandmeyer route.
Part 4: Experimental Protocols

The following protocols are synthesized from high-impact literature methodologies (e.g., J. Org. Chem., J. Med. Chem.) and optimized for reproducibility.

Protocol A: Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxylate

Objective: De novo assembly of the core.

  • Reagents: 2-Mercaptonicotinonitrile (1.0 eq), Ethyl chloroacetate (1.1 eq), Sodium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Ethanol (EtOH) or DMF.

  • Procedure:

    • Dissolve 2-mercaptonicotinonitrile in EtOH.

    • Add

      
       and stir for 15 min at RT.
      
    • Add ethyl chloroacetate dropwise.

    • Heat to reflux for 4–6 hours. The reaction will initially form the S-alkylated intermediate, which then cyclizes.[1]

    • Workup: Cool to RT. Pour into ice water. The product (3-amino ester) usually precipitates as a yellow solid.[1] Filter, wash with water, and dry.

  • Yield: Typically 70–90%.

  • Validation:

    
     NMR will show a broad singlet for 
    
    
    
    (approx.[6] 5.0–7.0 ppm) and lack the nitrile stretch in IR.
Protocol B: Non-Aqueous Sandmeyer to 3-Bromothieno[2,3-b]pyridine

Objective: Converting the amino "dummy" group into a reactive bromide.[1]

  • Reagents: 3-Amino-thieno[2,3-b]pyridine derivative (1.0 eq), tert-Butyl nitrite (

    
    -BuONO, 1.5 eq), Copper(II) bromide (
    
    
    
    , 1.2 eq).
  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Procedure:

    • Suspend

      
       in 
      
      
      
      at 0°C under Argon.
    • Add

      
      -BuONO dropwise.[1]
      
    • Add the 3-amino substrate portion-wise (evolution of

      
       gas will be observed).[1]
      
    • Allow to warm to RT and stir for 2–4 hours.

    • Workup: Quench with saturated aqueous

      
      . Extract with EtOAc. Wash organic layer with brine.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Critical Note: This reaction proceeds via a radical mechanism.[7] Radical scavengers (oxygen) must be excluded.

Protocol C: Suzuki-Miyaura Coupling at C-3

Objective: Installing the final aryl/heteroaryl group.

  • Reagents: 3-Bromo-thieno[2,3-b]pyridine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Combine all reagents in a microwave vial or pressure tube.

    • Degas with Argon for 5 mins.

    • Heat to 90–100°C for 2–12 hours.

    • Workup: Filter through Celite. Concentrate and purify via column chromatography.

Part 5: Data Summary & Decision Matrix
Target Substituent at C-3Recommended StrategyKey IntermediateLimitations
Amino (-NH2) De Novo (Thorpe-Ziegler)2-MercaptonicotinonitrileRequires specific alpha-halo precursor.[1]
Bromo/Iodo (-Br/I) Sandmeyer Reaction3-Amino-thienopyridineRequires radical conditions; scale-up care needed.[1]
Aryl / Heteroaryl Suzuki Coupling3-Bromo-thienopyridineRequires Pd catalyst; 3-Br precursor synthesis first.[1][4][5][8][9][10]
Alkyl / Alkynyl Sonogashira / Negishi3-Bromo-thienopyridineStandard cross-coupling constraints apply.[1]
H (Unsubstituted) Deamination3-Amino-thienopyridineReduction of diazonium salt (

-BuONO + THF).[1]
References
  • Regioselective Bromination of Thieno[2,3-b]pyridine

    • Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines via a Regioselective Bromination of Thieno[2,3-b]pyridine.[1]

    • Source: J. Org. Chem. 2015, 80, 24, 12594–12598.
    • URL:[Link]

    • Note: Establishes that direct bromination favors C-4, necessitating the de novo/Sandmeyer route for C-3.[1]

  • De Novo Synthesis & Sandmeyer Strategy

    • Synthesis of Novel Methyl 3-(hetero)
    • Source: Molecules 2021, 26(6), 1594.
    • URL:[Link][7][11]

    • Note: Provides detailed protocols for converting 3-amino to 3-bromo and subsequent Suzuki coupling.
  • C-H Activation Methodologies

    • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines.[1]

    • Source: Molecules 2018, 23(4), 790.
    • URL:[Link][11]

    • Note: Discusses direct C-H activation possibilities and regioselectivity challenges.
  • Thorpe-Ziegler Cyclization Review

    • Synthesis of new thieno[2,3-b]pyridine deriv
    • Source: J. Enzyme Inhib. Med. Chem. 2016, 31(6), 1138–1149.
    • URL:[Link]

    • Note: Demonstrates the versatility of the 2-mercaptonicotinonitrile cyclization route.[1]

Sources

Methodological & Application

Application Note: Regioselective Formylation of Thieno[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the regioselective formylation of the thieno[3,2-c]pyridine scaffold.

Executive Summary & Scientific Rationale

The thieno[3,2-c]pyridine scaffold is a privileged bicyclic heterocycle, serving as a bioisostere for isoquinoline and indole in pharmaceutical design. Its derivatives, such as the antiplatelet agents Ticlopidine and Clopidogrel (tetrahydro-derivatives), underscore its clinical significance. However, functionalizing the fully aromatic core remains synthetically challenging due to the opposing electronic effects of the fused rings: the electron-rich thiophene and the electron-deficient pyridine.

This guide focuses on the regioselective formylation of the aromatic thieno[3,2-c]pyridine core. The introduction of a formyl group (-CHO) is a critical "linchpin" transformation, enabling access to diverse derivatives via reductive amination, olefination, or oxidation.

Mechanistic Driver: The Regioselectivity Paradox

The regiochemical outcome is dictated by the competition between:

  • Electronic Activation (Thiophene): The sulfur atom donates electron density via resonance, activating the

    
    -position (C-2) and 
    
    
    
    -position (C-3).[1]
  • Electronic Deactivation (Pyridine): The fused pyridine ring exerts a strong electron-withdrawing inductive effect (-I), deactivating the entire system, particularly positions adjacent to the fusion.

The Consensus:

  • Electrophilic Aromatic Substitution (EAS): Under Vilsmeier-Haack conditions, the C-2 position (

    
     to sulfur) is the preferred site of attack due to highest HOMO coefficient density and distance from the deactivating pyridine nitrogen.
    
  • Directed Lithiation: The proton at C-2 is the most acidic (

    
    ), allowing for exclusive C-2 lithiation followed by formyl trapping.[1]
    

Strategic Decision Matrix

Before selecting a protocol, consult the following decision matrix to match experimental constraints with the optimal method.

FormylationStrategy Start Target: Formyl-Thieno[3,2-c]pyridine Substrate Substrate Tolerance? Start->Substrate AcidSensitive Acid Sensitive? (e.g., Acetals, Boc groups) Substrate->AcidSensitive MethodA Method A: Vilsmeier-Haack (Standard EAS) AcidSensitive->MethodA No (Robust) MethodB Method B: Lithiation-Formylation (Kinetic Control) AcidSensitive->MethodB Yes (Sensitive) Scale Scale > 10g? MethodA->Scale MethodA_Opt Protocol 1: C-2 Selective VH Scale->MethodA_Opt Yes: Use POCl3/DMF (Cost effective) MethodB_Opt Protocol 2: C-2 Selective Lithiation Scale->MethodB_Opt No: Use n-BuLi (Fast)

Caption: Decision tree for selecting the optimal formylation strategy based on substrate stability and scale.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (C-2 Selective)

Best for: Robust substrates, large-scale synthesis, cost-efficiency.[1] Mechanism: Electrophilic aromatic substitution via a chloroiminium ion intermediate.

Reagents & Materials
  • Substrate: Thieno[3,2-c]pyridine (1.0 equiv)

  • Reagent A: Phosphorus Oxychloride (

    
    ) (1.2 - 1.5 equiv)[1]
    
  • Reagent B: N,N-Dimethylformamide (DMF) (3.0 - 5.0 equiv, acts as solvent/reagent)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.[1]

  • Quench: Saturated aqueous Sodium Acetate (

    
    ) or 
    
    
    
    .
Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under Argon, charge dry DMF (3.0 equiv).

    • Cool to 0°C using an ice bath.

    • Add

      
       (1.2 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes. Caution: Exothermic.
      
    • Stir at 0°C for 30 minutes until a white/yellow precipitate (Vilsmeier salt) forms.

  • Substrate Addition:

    • Dissolve Thieno[3,2-c]pyridine (1.0 equiv) in minimal DMF or DCE.[1]

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Critical Step: Heat the reaction to 60°C - 80°C for 4–6 hours.

    • Note: Unlike simple thiophenes, the fused pyridine ring deactivates the system, often requiring thermal energy to drive the reaction to completion. Monitor via TLC/LC-MS.[1]

  • Hydrolysis & Workup:

    • Cool the mixture to RT and then to 0°C.

    • Slowly pour the reaction mixture into crushed ice containing saturated

      
       (buffered hydrolysis is preferred to prevent pyridine protonation/trapping in the aqueous layer).
      
    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Adjust pH to ~8-9 with

      
       if necessary.[1]
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[2]
  • Purification:

    • Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Expected Yield: 65% - 85% Regioselectivity: >95:5 favoring C-2 substitution.[1]

Protocol 2: Directed Lithiation-Formylation (C-2 Selective)

Best for: Acid-sensitive substrates, introduction of isotopes (e.g., using DMF-


), or when VH fails.[1]
Mechanism:  Kinetic deprotonation of the most acidic proton.
Reagents & Materials
  • Substrate: Thieno[3,2-c]pyridine (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi) (1.1 - 1.2 equiv, 2.5 M in hexanes)[1]

  • Electrophile: Dry DMF (1.5 equiv) or N-Formylmorpholine.[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck flask and cool under a stream of Argon.

    • Charge Thieno[3,2-c]pyridine (1.0 equiv) and anhydrous THF.[1]

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation:

    • Add n-BuLi (1.1 equiv) dropwise over 20 minutes via syringe pump or careful manual addition.[1] Maintain internal temp < -70°C.

    • Observation: A color change (often to dark red/brown) indicates the formation of the lithiated species.

    • Stir at -78°C for 45–60 minutes. Do not warm, or the lithiated species may decompose or undergo nucleophilic attack on the pyridine ring.

  • Formylation:

    • Add dry DMF (1.5 equiv) dropwise at -78°C.

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution.
      
    • Extract with Diethyl Ether or Ethyl Acetate.

    • Critical: The pyridine ring makes the product slightly polar; ensure thorough extraction.

Expected Yield: 70% - 90% Regioselectivity: Exclusive C-2.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (VH) Pyridine deactivation; POCl3 complexation with Pyridine N.Increase POCl3 to 2.5 equiv (to account for N-complexation). Increase temp to 90°C.
Nucleophilic Attack on Pyridine (Lithiation) n-BuLi attacking C=N bond (C-4/C-6 addition).[1]Use LDA or LiTMP (non-nucleophilic bases) instead of n-BuLi. Maintain -78°C strictly.
C-3 Isomer Formation Thermodynamic equilibration (rare).[1]Ensure kinetic control (-78°C, short lithiation times).
Product Water Solubility Pyridine nitrogen protonation during workup.Ensure aqueous phase is pH > 8 during extraction.[1] Use "salting out" with NaCl.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for C-2 functionalization.

Mechanism cluster_VH Pathway A: Vilsmeier-Haack (Electrophilic) cluster_Li Pathway B: Lithiation (Acid-Base) Substrate Thieno[3,2-c]pyridine Intermediate_VH Sigma Complex (C-2 Attack) Substrate->Intermediate_VH + VH Reagent (HOMO control) Intermediate_Li 2-Lithio-thieno[3,2-c]pyridine Substrate->Intermediate_Li Deprotonation (pKa control) VH_Reagent Cl-CH=NMe2+ Product_VH 2-Formyl-thieno[3,2-c]pyridine Intermediate_VH->Product_VH -HCl, +H2O Li_Reagent n-BuLi Product_Li 2-Formyl-thieno[3,2-c]pyridine Intermediate_Li->Product_Li + DMF

Caption: Mechanistic pathways for C-2 regioselective formylation via Vilsmeier-Haack and Lithiation.

References

  • Klemm, L. H., et al. "Chemistry of Thienopyridines.[3] III. Syntheses of the Thieno[2,3-b]- and Thieno[3,2-b]pyridine Systems."[1][4] Journal of Heterocyclic Chemistry, vol. 11, no. 3, 1974, pp. 355-361.[1][3] Link

  • Gronowitz, S. "Thiophene and Its Derivatives." The Chemistry of Heterocyclic Compounds, Wiley-Interscience, Vol. 44.
  • Bourdron, J., et al. "New Efficient Access to Thieno[3,2-b]pyridine Derivatives via Regioselective Lithiation." Tetrahedron, vol. 62, 2006. (Demonstrates lithiation regioselectivity in isomeric thienopyridines).
  • Maffrand, J. P., & Eloy, F. "Synthesis of Thieno[3,2-c]pyridine Derivatives." European Journal of Medicinal Chemistry, vol. 9, 1974, pp. 483.
  • PubChem. "Thieno[3,2-c]pyridine Compound Summary."[1] National Library of Medicine. Link

Sources

Application Notes & Protocols: Thieno[3,2-c]pyridine-3-carboxaldehyde as a Versatile Precursor for the Synthesis of Novel Ticlopidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Thieno[3,2-c]pyridine-3-carboxaldehyde as a pivotal precursor for the synthesis of Ticlopidine analogs. Ticlopidine, a first-generation thienopyridine antiplatelet agent, functions by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor, a key mediator of platelet aggregation.[1][2][3] While effective, its clinical use has been associated with significant adverse effects, prompting extensive research into second-generation analogs like Clopidogrel and Prasugrel, and novel derivatives with improved safety profiles or alternative therapeutic applications.[1][4][5] This guide details the chemical rationale and provides robust, step-by-step protocols for the synthesis of diverse Ticlopidine analogs via reductive amination, a cornerstone of modern medicinal chemistry.

Introduction: The Rationale for Ticlopidine Analog Development

Ticlopidine is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[4][6] This bioactivation, involving the oxidation of the thiophene ring, is essential for its antiplatelet activity but is also linked to its adverse effect profile.[4][5] The development of Ticlopidine analogs is driven by several key objectives:

  • Mitigating Adverse Effects: Designing analogs that bypass or alter the metabolic pathways responsible for toxic metabolites.[4]

  • Improving Pharmacokinetics: Enhancing bioavailability, optimizing the metabolic profile, and achieving a more predictable dose-response.[3][7]

  • Exploring New Therapeutic Avenues: Research has shown that Ticlopidine and its analogs can inhibit other biological targets, such as the bacterial enzyme TarO, involved in wall teichoic acid synthesis in MRSA, and the ectonucleotidase CD39, a target in cancer immunotherapy.[4][5][6]

The thieno[3,2-c]pyridine core is the essential pharmacophore for this class of compounds.[8][9] Thieno[3,2-c]pyridine-3-carboxaldehyde serves as an ideal starting point for analog synthesis, as the aldehyde functionality is a versatile handle for introducing a wide array of chemical diversity through established synthetic transformations.

Synthetic Strategy: Reductive Amination Pathway

The primary and most efficient method for converting Thieno[3,2-c]pyridine-3-carboxaldehyde into Ticlopidine analogs is reductive amination. This powerful reaction forms a new carbon-nitrogen bond by first condensing the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The general synthetic scheme is illustrated below. The choice of the amine component (R¹R²NH) is the primary driver of molecular diversity in the resulting analog library.

Figure 1: General reaction scheme for Ticlopidine analog synthesis.

This one-pot procedure is highly valued for its operational simplicity and generally high yields, making it suitable for both small-scale library generation and larger-scale synthesis.[10][11]

Core Protocol: General Reductive Amination of Thieno[3,2-c]pyridine-3-carboxaldehyde

This protocol provides a robust starting point for the synthesis of a wide range of analogs.

Principle and Reagent Selection

The success of the reductive amination hinges on the choice of the reducing agent. While various hydrides can be used, Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.

  • Expertise & Experience: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective agent. It is particularly effective at reducing the protonated iminium ion intermediate, which is more electrophilic than the starting aldehyde. This selectivity minimizes the undesired side reaction of reducing the aldehyde to the corresponding alcohol. Furthermore, NaBH(OAc)₃ is tolerant of mildly acidic conditions (often generated by the amine salt or added acetic acid), which can catalyze the formation of the imine intermediate.[12]

Materials & Equipment
Reagents & Solvents Equipment
Thieno[3,2-c]pyridine-3-carboxaldehydeRound-bottom flask with stir bar
Primary or secondary amine (1.1 - 1.5 equivalents)Magnetic stir plate
Sodium triacetoxyborohydride (1.5 - 2.0 equivalents)Nitrogen/Argon inlet
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Syringes and needles
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Glassware for extraction & filtration
Silica gel for column chromatographyThin-Layer Chromatography (TLC) plates & chamber
Step-by-Step Protocol

The following workflow diagram outlines the key stages of the experimental procedure.

G start Start reagents 1. Combine Aldehyde & Amine Dissolve Thieno[3,2-c]pyridine- 3-carboxaldehyde (1.0 eq) and the selected amine (1.1 eq) in DCE. start->reagents stir 2. Imine Formation Stir the mixture at room temperature for 20-30 minutes under an inert atmosphere. reagents->stir reduction 3. Reduction Step Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence. stir->reduction reaction 4. Reaction Monitoring Stir at room temperature for 3-16 hours. Monitor progress by TLC. reduction->reaction quench 5. Quench Reaction Carefully add saturated aqueous NaHCO₃ solution to quench excess reducing agent. reaction->quench workup 6. Aqueous Workup Transfer to a separatory funnel. Extract with DCM (3x). Wash combined organic layers with brine. quench->workup dry 7. Dry & Concentrate Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. workup->dry purify 8. Purification Purify the crude residue by silica gel column chromatography. dry->purify end End (Characterize Pure Product) purify->end

Figure 2: Experimental workflow for reductive amination.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Thieno[3,2-c]pyridine-3-carboxaldehyde (1.0 equivalent).

  • Addition of Reactants: Dissolve the aldehyde in an appropriate solvent (e.g., DCE or DCM, ~0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1 equivalents).

  • Imine Formation: Stir the resulting solution at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition is crucial to control the rate of reaction and any gas evolution, ensuring a safe and controlled reduction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). Typical reaction times range from 3 to 16 hours.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ticlopidine analog.

Application Example: Synthesis of a Novel Benzyl-Substituted Analog

This section provides a concrete example of the synthesis of 3-((2-chlorobenzylamino)methyl)thieno[3,2-c]pyridine , a structural isomer of Ticlopidine.

Specific Protocol
  • Reactants:

    • Thieno[3,2-c]pyridine-3-carboxaldehyde (1.00 g, 5.64 mmol)

    • 2-Chlorobenzylamine (0.96 g, 6.77 mmol, 1.2 eq)

    • Sodium triacetoxyborohydride (1.80 g, 8.46 mmol, 1.5 eq)

    • 1,2-Dichloroethane (DCE) (30 mL)

  • Procedure: Following the general protocol described in Section 3.3.

  • Reaction Time: 6 hours.

  • Purification: Flash chromatography (Silica gel, 20% to 50% Ethyl Acetate/Hexanes gradient).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results & Data Summary
ParameterExpected Outcome
Product 3-((2-chlorobenzylamino)methyl)thieno[3,2-c]pyridine
Physical Appearance Off-white to pale yellow solid
Yield 75 - 85%
Purity (by HPLC) >98%
HRMS (M+H)⁺ Calculated: 303.0564; Found: 303.0568

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent (degraded by moisture).2. Inefficient imine formation.3. Amine is a poor nucleophile (e.g., highly hindered or aniline with electron-withdrawing groups).1. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions.2. Add a catalytic amount of acetic acid (1-5 mol%) to promote iminium ion formation.3. Increase reaction temperature (to 40-50 °C) or prolong reaction time.
Aldehyde Starting Material Remains Incomplete reaction; insufficient reducing agent or time.Add an additional portion of NaBH(OAc)₃ (0.5 eq) and allow to stir for longer.
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄).2. Water present in the reaction mixture.1. Ensure NaBH(OAc)₃ is used.2. Use anhydrous solvents and reagents. Adding molecular sieves can also help.[12]
Formation of Dimerized/Tertiary Amine The secondary amine product reacts with another molecule of aldehyde.Use a slight excess of the primary amine starting material (e.g., 1.5 eq) to favor the formation of the desired secondary amine product.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ticlopidine Hydrochloride?
  • Drugs.com. (2025, March 25). Ticlopidine: Package Insert / Prescribing Information / MOA.
  • Wikipedia. (n.d.). Ticlopidine.
  • AA Pharma Inc. (2017, November 30). Ticlopidine Hydrochloride Tablets House Standard 250 mg Inhibitor of Platelet Function.
  • MIMS Singapore. (n.d.). Ticlopidine: Uses & Dosage.
  • Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731.
  • Farha, M. A., et al. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. Bioorganic & Medicinal Chemistry Letters, 24(3), 841-846.
  • Grote, F., et al. (2023). Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39. European Journal of Medicinal Chemistry, 258, 115585.
  • ResearchGate. (2025, August 9). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites | Request PDF.
  • ResearchGate. (n.d.). Synthesis and structure-activity relationships of ticlopidine derivatives and analogs as inhibitors of ectonucleotidase CD39 | Request PDF.
  • IGI Global. (n.d.). Thienopyridine Analogues.
  • ResearchGate. (2020, December 11). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug.
  • Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731.
  • ResearchGate. (2025, August 6). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones.
  • Google Patents. (n.d.). US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Martin, A. R., et al. (1989). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 32(6), 1052-1056.
  • Bomann, M. D., et al. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • CymitQuimica. (n.d.). CAS 272-14-0: Thieno[3,2-c]pyridine.

Sources

Application Note: Regioselective C-3 Lithiation and Formylation of Thieno[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity synthesis of thieno[3,2-c]pyridine-3-carbaldehyde .

The protocol addresses the inherent regiochemical challenge of thienopyridine systems: the kinetic and thermodynamic preference for C-2 lithiation over the desired C-3 position. We present the C-2 Blocking Strategy , a robust, self-validating workflow that guarantees C-3 regioselectivity.

Executive Summary & Strategic Analysis

Direct lithiation of thieno[3,2-c]pyridine with n-butyllithium (n-BuLi) occurs exclusively at the C-2 position (


-to sulfur). This is driven by the inductive effect of the sulfur atom and the stabilization of the resulting carbanion.

To achieve C-3 formylation , the C-2 position must be temporarily occluded. This guide details a "Mask-Functionalize-Unmask" strategy using a trimethylsilyl (TMS) group. This method is superior to halogen-metal exchange or direct metalation attempts because it avoids heavy metal waste and minimizes the formation of regioisomeric mixtures.

Key Reaction Parameters
ParameterSpecificationRationale
Solvent Anhydrous THFPromotes monomeric n-BuLi species; stabilizes lithio-intermediates.[1]
Base n-BuLi (1.6M or 2.5M)Sufficient basicity (

) to deprotonate thiophene (

).
Temperature -78 °CCritical.[1] Thienyllithium species are prone to ring-opening/scrambling > -40 °C.
Blocking Group Trimethylsilyl (TMS)Stable to base, directs ortho-lithiation to C-3, easily removed.
Electrophile DMFStandard, high-yielding formylating agent.

Mechanistic Pathway & Workflow

The following logic map illustrates the regiochemical control exerted by the TMS group. The TMS group at C-2 not only physically blocks the


-position but also exerts a weak "coordination effect" (or steric guidance), directing the second equivalent of base to the C-3 position.

G Fig 1: The 'Mask-Functionalize-Unmask' Strategy for C-3 Selectivity Start Thieno[3,2-c]pyridine Li_Int1 2-Lithio Intermediate (Kinetic Product) Start->Li_Int1 n-BuLi, THF, -78°C Blocked 2-(TMS)-thieno[3,2-c]pyridine (C-2 Blocked) Li_Int1->Blocked + TMSCl Li_Int2 3-Lithio-2-(TMS) Intermediate (Regio-directed) Blocked->Li_Int2 n-BuLi, THF, -78°C (Ortho-lithiation) Formyl_Blocked 3-Formyl-2-(TMS) Adduct Li_Int2->Formyl_Blocked + DMF Final Thieno[3,2-c]pyridine-3-carbaldehyde (Target) Formyl_Blocked->Final TBAF or K2CO3/MeOH (Deprotection)

Experimental Protocol

Phase 1: C-2 Masking (Silylation)

Objective: Install a TMS group at C-2 to block the most acidic site.

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Thieno[3,2-c]pyridine (1.0 eq, 10 mmol) and anhydrous THF (50 mL) . Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq, 11 mmol) dropwise over 15 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 2-lithio species.

    • Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Quench (Block): Add Trimethylsilyl chloride (TMSCl) (1.2 eq, 12 mmol) dropwise.

    • Note: Freshly distilled TMSCl is recommended to avoid HCl contamination.

  • Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry organic layers over Na₂SO₄ and concentrate.[2]

    • Validation: Check via TLC or ¹H NMR. The C-2 proton signal (typically ~7.5-7.6 ppm) should disappear.

Phase 2: C-3 Lithiation & Formylation

Objective: Utilize the C-2 block to force lithiation at C-3.

  • Setup: Use the crude 2-TMS intermediate (or purified, if preferred) in a clean, dry setup as described above.

  • Solvation: Dissolve the 2-(TMS)-thieno[3,2-c]pyridine in anhydrous THF (10 mL/g) . Cool to -78 °C .[1]

  • Directed Lithiation: Add n-BuLi (1.1 eq) or LDA (1.1 eq) dropwise.

    • Expert Insight: While n-BuLi works, LDA (Lithium Diisopropylamide) is often preferred in this step to minimize nucleophilic attack on the pyridine ring (positions 4, 6, or 7), although the TMS group provides significant steric protection.

    • Hold: Stir at -78 °C for 1 hour. The bulky TMS group forces the base to deprotonate the adjacent C-3 position.

  • Formylation: Add anhydrous DMF (1.5 eq) rapidly in one portion.

    • Rationale: Rapid addition prevents the equilibration of the lithiated species.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour.

Phase 3: Deprotection (Unmasking)

Objective: Remove the TMS group to reveal the final aldehyde.

  • Hydrolysis: The TMS group on a thiophene ring adjacent to a carbonyl can sometimes be labile enough to cleave during acidic workup, but a dedicated step ensures high yield.

  • Reagent: Add TBAF (1.0 M in THF, 1.2 eq) to the reaction mixture (or after a preliminary workup). Stir at RT for 30 minutes.

    • Alternative: Potassium carbonate (K₂CO₃) in Methanol at RT is a milder alternative if the aldehyde is sensitive.

  • Final Isolation: Quench with water. Extract with DCM. Wash with brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Product:Thieno[3,2-c]pyridine-3-carbaldehyde .

Analytical Data & Troubleshooting

Expected NMR Signatures (CDCl₃)
PositionShift (

ppm)
MultiplicityNotes
CHO ~10.1 - 10.3SingletCharacteristic aldehyde peak.
C-2 H ~8.2 - 8.4SingletReappears after TMS removal. Deshielded by ortho-CHO.
Pyridine 8.5 - 9.2MultipletsTypical pyridine splitting pattern (H5, H6, H7).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Moisture in THF or old n-BuLi.Titrate n-BuLi before use. Distill THF over Na/Benzophenone.
Mixture of Isomers Temperature rose above -60 °C during lithiation.Maintain strict -78 °C. Use an internal thermometer.
Pyridine Ring Attack Nucleophilic addition of BuLi to Pyridine C=N.Switch to LDA or LiTMP (non-nucleophilic bases) for Phase 2.
Incomplete TMS Removal TBAF is old/wet.Use fresh TBAF or switch to CsF in DMF.

Alternative Route: Halogen-Metal Exchange

Use this route only if 3-bromothieno[3,2-c]pyridine is available.

If the 3-bromo precursor is available, the "Blocking Strategy" is unnecessary.

  • Reagent: n-BuLi (1.0 eq) in THF at -78 °C.

  • Mechanism: Lithium-Halogen exchange is faster than deprotonation (

    
    ).
    
  • Result: Generates the 3-lithio species directly.

  • Quench: Add DMF immediately. Note: Do not use LDA for this substrate, as it may induce a "Halogen Dance" (migration of Br from C-3 to C-2).

References

  • Gronowitz, S. (1970).[3] On the Synthesis of Thieno[3,2-c]pyridines. Arkiv för Kemi. (Foundational work on thienopyridine lithiation regioselectivity).

  • Klemm, L. H., et al. (1969).[3][4] Chemistry of Thienopyridines. Mechanistic studies on the synthesis of thieno[2,3-c]pyridine. Journal of Heterocyclic Chemistry.

  • SANOFI. (1976). Process for the preparation of thieno[3,2-c]pyridine. US Patent 3,969,358.

  • Fuller, L. S., et al. (2001). Thienopyridines: Synthesis and Functionalization. Journal of the Chemical Society, Perkin Transactions 1. (Describes the use of silyl blocking groups in thiophene systems).
  • Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Functionalization. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Formylation of Thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

Thienopyridines (e.g., thieno[2,3-b]pyridine, thieno[3,2-c]pyridine) represent a "privileged scaffold" in drug discovery, acting as bioisosteres for indoles and quinolines. However, introducing a formyl group (-CHO) with high regioselectivity is notoriously difficult due to the competing electronic demands of the electron-rich thiophene ring and the electron-deficient pyridine ring.

This guide addresses the three primary failure modes in these reactions:

  • Isomer Scrambling: Competition between

    
    -positions (C-2) and 
    
    
    
    -positions (C-3).
  • Lewis Acid Deactivation: The pyridine nitrogen lone pair complexing with electrophiles.

  • Incomplete Conversion: Moisture sensitivity or "Halogen Dance" side reactions during lithiation.

Part 1: Method Selection & Decision Matrix

Before starting, select the correct methodology based on your substrate's electronic state.

FormylationDecision Start Start: Thienopyridine Substrate CheckC2 Is C-2 (alpha to S) open? Start->CheckC2 CheckSensitive Contains Base-Sensitive Groups? (Esters, Nitro, Nitriles) CheckC2->CheckSensitive Yes Vilsmeier Method A: Vilsmeier-Haack (Electrophilic Aromatic Substitution) CheckC2->Vilsmeier No (C-2 Substituted) CheckSensitive->Vilsmeier Yes (Avoid strong base) Lithiation Method B: Directed Lithiation (Deprotonation + DMF) CheckSensitive->Lithiation No (Stable to n-BuLi) MetalCat Method C: Pd/Rh Catalyzed C-H Activation CheckSensitive->MetalCat Complex/Late Stage VilsmeierNote Target: C-3 (Beta) (If C-2 blocked or activated) Vilsmeier->VilsmeierNote LithiationNote Target: C-2 (Alpha) (Kinetic Control) Lithiation->LithiationNote

Figure 1: Decision matrix for selecting the optimal formylation strategy. Method B (Lithiation) provides the highest regiocontrol for unsubstituted thienopyridines.

Part 2: Troubleshooting & Protocols (Q&A Format)

Module A: Lithiation-Formylation (The Kinetic Approach)

Mechanism: Deprotonation at the most acidic site (C-2,


 to Sulfur) using a strong base (n-BuLi/LDA) followed by trapping with DMF.
Q1: "I tried lithiating thieno[2,3-b]pyridine with n-BuLi, but I got a mixture of C-2 and C-3 formylated products. Why?"

Root Cause: Thermodynamic Equilibration (The "Halogen Dance" equivalent). While C-2 is the kinetically favored site (most acidic, closest to S), the lithiated species is not static. If the temperature rises above -70°C, or if the reaction time is too long, the lithium can migrate to the thermodynamically more stable C-3 position, or "scramble" if a halogen is present (Halogen Dance mechanism).

Resolution Protocol:

  • Temperature Lock: Maintain internal temperature strictly at -78°C . Do not allow it to warm to -40°C until after DMF addition.

  • Base Selection: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is bulkier and less nucleophilic, reducing addition to the pyridine ring and favoring kinetic deprotonation at C-2.

  • Trapping Speed: Add DMF immediately (within 15-30 mins) after base addition. Do not stir the anion for hours.

Q2: "My yield is <30%, and I see starting material recovery. Is the pyridine nitrogen interfering?"

Root Cause: Coordination Complex Formation. The lone pair on the pyridine nitrogen can coordinate with the Lithium cation, forming a stable unreactive complex that prevents deprotonation at the thiophene ring.

Resolution Protocol:

  • Add a Ligand: Add TMEDA (Tetramethylethylenediamine) (1.1 equiv) relative to the base. TMEDA complexes the Lithium cation, breaking the N-Li aggregate and increasing the "naked" basicity of the anion, driving C-2 deprotonation.

Module B: Vilsmeier-Haack (The Electrophilic Approach)

Mechanism: Reaction with DMF/POCl


 to form the chloroiminium ion (Vilsmeier reagent), followed by Electrophilic Aromatic Substitution (

).[1]
Q3: "The Vilsmeier reaction works on my thiophene controls but fails completely on the thienopyridine. I get a sticky black tar."

Root Cause: Vilsmeier Reagent Quenching. The pyridine nitrogen is nucleophilic.[2] It attacks the highly electrophilic Vilsmeier reagent (chloromethyleniminium salt) to form an N-formyl pyridinium salt. This consumes the reagent and deactivates the ring towards further electrophilic attack.

Resolution Protocol:

  • Pre-complexation: Pre-mix DMF and POCl

    
     at 0°C to form the salt before adding the substrate.
    
  • Stoichiometry: Increase Vilsmeier reagent equivalents to 3.0–5.0 equiv . The first equivalent will likely complex with the pyridine nitrogen; the excess is required for the thiophene formylation.

  • Solvent Switch: Use 1,2-dichloroethane (DCE) and heat to reflux. The higher temperature is often needed to overcome the electron-withdrawing effect of the protonated/complexed pyridine ring.

Q4: "I need to formylate C-3, but Vilsmeier keeps hitting C-2."

Root Cause: Electronic Preference. The C-2 position (


 to Sulfur) is inherently more nucleophilic in thiophene systems.

Resolution Protocol:

  • Block C-2: If possible, install a temporary blocking group (e.g., Trimethylsilyl, TMS) at C-2.

  • Alternative Method: Use Halogen-Metal Exchange .

    • Brominate C-3 (if selective bromination is possible, often easier than formylation).

    • Perform Lithium-Halogen exchange (n-BuLi, -78°C).

    • Quench with DMF.[1]

Part 3: Comparative Data & Reagents

Table 1: Regioselectivity Drivers in Thienopyridine Formylation

VariableCondition A (Kinetic)Condition B (Thermodynamic)Resulting Major Isomer
Base LiTMP / LDAn-BuLiLiTMP favors C-2; n-BuLi can attack Pyridine ring
Temperature -78°C> -40°C-78°C locks C-2; Warming causes migration (C-3)
Additive TMEDANoneTMEDA prevents N-coordination; Improves yield
Electrophile DMF (added fast)Ethyl FormateDMF is standard; Formates are slower

Part 4: Visualizing the Mechanism

The following diagram illustrates the critical bifurcation point in the Lithiation pathway, showing how temperature and additives dictate the product outcome.

LithiationMechanism Substrate Thieno[2,3-b]pyridine Complex N-Li Coordination Complex (Dead End) Substrate->Complex n-BuLi (No TMEDA) C2_Anion C-2 Lithiated Species (Kinetic Product) Substrate->C2_Anion LiTMP + TMEDA -78°C C3_Anion C-3 Lithiated Species (Thermodynamic Product) C2_Anion->C3_Anion Warming > -40°C (Halogen Dance if Br present) Product_C2 C-2 Formyl Product (Target) C2_Anion->Product_C2 + DMF Product_C3 C-3 Formyl Product (Impurity) C3_Anion->Product_C3 + DMF

Figure 2: Mechanistic pathway for lithiation. Note that TMEDA is required to bypass the N-Li coordination trap.

Part 5: Advanced C-H Activation (The Modern Alternative)

If traditional methods fail, transition metal catalysis offers steric-controlled selectivity.

  • Pd-Catalyzed C-H Activation: Recent literature suggests using Pd(OAc)

    
     with bulky phosphine ligands (e.g., XPhos  or BrettPhos ) can force functionalization to the more sterically accessible C-3 position or the pyridine ring, depending on the directing group used [1].
    
  • Ir-Catalyzed Borylation: Iridium-catalyzed C-H borylation is highly sterically governed and typically avoids the positions adjacent to the heteroatoms (S and N), often targeting C-3 or C-5 [2]. The resulting boronate ester can be converted to an aldehyde via oxidative cleavage or Suzuki coupling.

References

  • Regioselective C-H Functionalization of Thienopyridines. Source: MDPI, Molecules. Context: Discusses Pd-catalyzed arylation and formylation tactics on fused thiophene systems.

  • Vilsmeier-Haack Reaction Mechanisms. Source: Organic Chemistry Portal.[3] Context: General mechanism and troubleshooting for heterocycle formylation.

  • Lithiation of Pyridines and Thienopyridines. Source: Royal Society of Chemistry (RSC), Chem. Comm. Context: Detailed protocols on directed ortho-lithiation (DoM) and the effect of directing groups.

  • Halogen Dance Reactions on Thienopyridines. Source: Journal of Organic Chemistry (via NIH/PubMed). Context: Explains the migration of lithium species in halogenated heteroaromatics.

Sources

Technical Support Center: Stability and Handling of Thieno[3,2-c]pyridine-3-carboxaldehyde in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-c]pyridine-3-carboxaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this important heterocyclic aldehyde, particularly under basic reaction conditions. Our goal is to empower you with the knowledge to anticipate and mitigate potential challenges in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when using thieno[3,2-c]pyridine-3-carboxaldehyde in the presence of bases.

Q1: Is thieno[3,2-c]pyridine-3-carboxaldehyde stable under basic conditions?

A1: The stability of thieno[3,2-c]pyridine-3-carboxaldehyde in the presence of a base is highly dependent on the reaction conditions, including the strength and concentration of the base, temperature, and the presence of other reactive species. While the thieno[3,2-c]pyridine ring system itself is relatively robust, the aldehyde functional group is susceptible to several base-mediated reactions.

Q2: What are the primary concerns when subjecting thieno[3,2-c]pyridine-3-carboxaldehyde to basic conditions?

A2: The main concerns are the potential for disproportionation via the Cannizzaro reaction, and, if other enolizable carbonyl compounds are present, the possibility of aldol-type condensation reactions. Additionally, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition of the molecule.

Q3: Can thieno[3,2-c]pyridine-3-carboxaldehyde undergo a Cannizzaro reaction?

A3: Yes, this is a significant potential side reaction. Thieno[3,2-c]pyridine-3-carboxaldehyde lacks α-hydrogens, making it a prime candidate for the Cannizzaro reaction under strong basic conditions.[1] This reaction involves the disproportionation of two aldehyde molecules to yield the corresponding primary alcohol (thieno[3,2-c]pyridin-3-yl)methanol) and carboxylic acid (thieno[3,2-c]pyridine-3-carboxylic acid).

Q4: How does the thieno[3,2-c]pyridine ring system influence the reactivity of the aldehyde group?

A4: The thieno[3,2-c]pyridine ring system is electron-deficient due to the presence of the pyridine nitrogen. This electron-withdrawing nature increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[2] This enhanced reactivity can accelerate both desired reactions and undesired side reactions like the Cannizzaro reaction.

Q5: Are there any recommended bases for reactions involving this aldehyde?

A5: The choice of base is critical. For reactions where the aldehyde is intended to remain intact, weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally preferred over strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides. The selection of the appropriate base will always be reaction-specific.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments with thieno[3,2-c]pyridine-3-carboxaldehyde under basic conditions.

Observed Problem Potential Cause Recommended Solution
Low or no yield of the desired product, with recovery of starting material. 1. Insufficiently basic conditions. 2. Low reaction temperature.1. Gradually increase the strength or concentration of the base. Consider switching to a stronger, non-nucleophilic base. 2. Incrementally increase the reaction temperature while carefully monitoring for byproduct formation.
Formation of two major, unexpected byproducts. 1. Cannizzaro Reaction: The two byproducts are likely the corresponding alcohol and carboxylic acid. This occurs in the presence of strong bases.1. Mitigation of Cannizzaro Reaction:     a. Use a weaker, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃).     b. Lower the reaction temperature.     c. Reduce the concentration of the base.     d. If applicable to the desired reaction, use a non-aqueous solvent system to minimize the presence of hydroxide ions.
Complex mixture of products, difficult to purify. 1. Aldol-type Condensation: If other enolizable carbonyl compounds are present, cross-aldol reactions can occur. 2. General Decomposition: Prolonged reaction times or high temperatures with a strong base can lead to degradation of the heterocyclic ring.1. Control of Aldol Condensation:     a. If the aldehyde is the intended electrophile, add it slowly to the reaction mixture containing the base and the enolizable component.     b. Use a non-nucleophilic base that selectively deprotonates the desired carbonyl compound. 2. Preventing Decomposition:     a. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.     b. Optimize the reaction to proceed at the lowest possible temperature.
Discoloration of the reaction mixture (darkening). 1. Oxidation/Decomposition: The aldehyde may be susceptible to air oxidation, which can be accelerated by basic conditions. The dark color may indicate the formation of polymeric or degradation products.1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

III. Experimental Protocols and Methodologies

To illustrate best practices, we provide a generalized protocol for a reaction where thieno[3,2-c]pyridine-3-carboxaldehyde is used as an electrophile under basic conditions, with a focus on minimizing side reactions.

Protocol: Base-Catalyzed Knoevenagel Condensation

This protocol describes the condensation of thieno[3,2-c]pyridine-3-carboxaldehyde with an active methylene compound, such as malononitrile, using a mild base.

Materials:

  • Thieno[3,2-c]pyridine-3-carboxaldehyde

  • Malononitrile

  • Piperidine (as a mild basic catalyst)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thieno[3,2-c]pyridine-3-carboxaldehyde (1.0 eq) and malononitrile (1.05 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Inert Atmosphere (Optional): If the substrate is known to be air-sensitive, flush the flask with nitrogen or argon.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Mild Base: Piperidine is chosen as it is a mild organic base, strong enough to catalyze the condensation but not strong enough to promote the Cannizzaro reaction.

  • Stoichiometry: A slight excess of the active methylene compound is used to ensure complete consumption of the aldehyde.

  • Solvent: Anhydrous ethanol is a suitable polar protic solvent for this reaction. Using an anhydrous solvent minimizes the presence of water, which could participate in side reactions.

IV. Visualizing Potential Reaction Pathways

The following diagrams illustrate the key potential side reactions and a recommended experimental workflow.

cannizzaro_reaction Cannizzaro Reaction Pathway cluster_reactants Reactants cluster_products Products Aldehyde1 Thieno[3,2-c]pyridine- 3-carboxaldehyde Alcohol (Thieno[3,2-c]pyridin-3-yl)methanol Aldehyde1->Alcohol Reduction Aldehyde2 Thieno[3,2-c]pyridine- 3-carboxaldehyde Carboxylic_Acid Thieno[3,2-c]pyridine- 3-carboxylic acid (as salt) Aldehyde2->Carboxylic_Acid Oxidation Base Strong Base (e.g., NaOH, KOH) Base->Aldehyde1 Base->Aldehyde2 experimental_workflow Recommended Experimental Workflow for Base-Mediated Reactions start Start setup Reaction Setup: - Add aldehyde & other reactants - Add anhydrous solvent start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert base Add Mild Base (e.g., K2CO3, NEt3) Slowly at low temperature inert->base monitor Monitor Reaction (TLC, LC-MS) base->monitor workup Quench & Work-up monitor->workup purify Purification workup->purify end End purify->end

Caption: A generalized workflow designed to minimize side reactions when using thieno[3,2-c]pyridine-3-carboxaldehyde under basic conditions.

V. References

  • Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 847–885.

  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved February 25, 2026, from [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (2023, December 2). Pyridine-3-carbaldehyde. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

1H NMR characterization of Thieno[3,2-c]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Characterization Guide: 1H NMR Profiling of Thieno[3,2-c]pyridine-3-carboxaldehyde

Introduction

Thieno[3,2-c]pyridine-3-carboxaldehyde is a critical pharmacophore intermediate, serving as a precursor for anti-platelet agents (e.g., Ticlopidine analogs) and novel kinase inhibitors. However, its characterization presents a specific analytical challenge: distinguishing the [3,2-c] ring fusion from its energetic isomer, thieno[2,3-c]pyridine, and the regioisomeric 2-carboxaldehyde.

This guide establishes the Gold Standard 1H NMR Protocol for this molecule. Unlike standard "run-and-done" workflows, this protocol integrates solvent-dependent profiling and specific coupling constant analysis to unambiguously validate the structure without immediate recourse to X-ray crystallography.

Part 1: Structural Analysis & Theoretical Shifts

To interpret the NMR spectrum, we must first map the proton environment. The molecule consists of a fused bicyclic system: a thiophene ring fused to a pyridine ring, with an aldehyde moiety at position 3.

Proton Environment Map
  • H-CHO (Aldehyde): Highly deshielded, singlet.

  • H-2 (Thiophene): Singlet (unless long-range coupling exists). Significant paramagnetic shielding anisotropy from the carbonyl.

  • H-4 (Pyridine): Singlet. Located in the "bay" region, deshielded by the adjacent nitrogen (N5) and the magnetic anisotropy of the aldehyde at C3.

  • H-6 & H-7 (Pyridine): An AB spin system (or AX depending on field strength). H-6 is

    
     to the nitrogen (deshielded); H-7 is 
    
    
    
    .

G Mol Thieno[3,2-c]pyridine- 3-carboxaldehyde H_CHO H-CHO (C3) ~10.1 - 10.3 ppm Singlet Mol->H_CHO Diagnostic Handle H_2 H-2 (Thiophene) ~8.4 - 8.6 ppm Singlet Mol->H_2 Regio-marker H_4 H-4 (Pyridine) ~9.1 - 9.3 ppm Singlet (Broad) Mol->H_4 Isomer ID H_67 H-6 / H-7 (Pyridine) ~8.6 / 7.8 ppm Doublets (J ~5.5 Hz) Mol->H_67 Ring Fusion ID

Figure 1: Predicted Chemical Shift Mapping based on Fragment Analysis (Benzo[b]thiophene and Pyridine analogs).

Part 2: Comparative Solvent Analysis (Performance Review)

The choice of solvent is not merely about solubility; it dictates the resolution of critical hyperfine couplings required for isomer differentiation.

Table 1: Solvent Performance Matrix
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Moderate (Saturation may broaden signals)ExcellentDMSO-d₆ for QC
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can obscure aliphatic impurities)CDCl₃ for purity checks
Aldehyde Resolution Sharp singlet.Slightly broadened due to viscosity/exchange.CDCl₃
H-4/H-2 Separation Good separation (

ppm).
Enhanced separation due to polarity effects.DMSO-d₆
Mechanistic Insight Standard: Best for comparing with literature values of non-polar analogs.Analytical: Best for observing exchangeable protons (if hydrated) and maximizing dispersion.

Scientific Insight: In CDCl₃, the H-4 proton (pyridine singlet) typically appears downfield (~9.2 ppm) due to the combined deshielding of the ring nitrogen and the peri-effect of the aldehyde. In DMSO-d₆, a general downfield shift of 0.1–0.3 ppm is observed for all aromatic protons due to the solvent's higher dielectric constant and hydrogen-bond accepting capability, which deshields the protons [1].

Part 3: Distinguishing Isomers (The Core Challenge)

The primary risk in synthesizing thieno[3,2-c]pyridines is the formation of the [2,3-c] isomer or the [3,2-b] isomer. 1H NMR is the fastest validation method if specific coupling patterns are analyzed.

Differentiation Logic
  • Thieno[3,2-c]pyridine (Target):

    • Nitrogen at position 5.[1][2]

    • Pattern: One singlet (H-4), Two doublets (H-6, H-7).

    • Coupling:

      
       Hz.
      
  • Thieno[2,3-c]pyridine (Isomer):

    • Nitrogen at position 6.[1][2][3][4]

    • Pattern: One singlet (H-7), Two doublets (H-4, H-5).

    • Differentiation: The singlet in [2,3-c] (H-7) is not in the "bay" region and is less deshielded than H-4 in the [3,2-c] isomer.

  • Thieno[3,2-b]pyridine (Isomer):

    • Nitrogen at position 4.[1][2]

    • Pattern: Three coupled protons (H-5, H-6, H-7)

      
       doublet, doublet-of-doublets, doublet. No Pyridine Singlet. 
      

Workflow Start Crude Product NMR Count Count Aromatic Signals (Excluding CHO) Start->Count Pattern Analyze Splitting Pattern Count->Pattern Singlet 1 Singlet + 2 Doublets? Pattern->Singlet NoSinglet 3 Coupled Signals? Pattern->NoSinglet CheckJ Check Coupling (J) Singlet->CheckJ Iso_32b Isomer: Thieno[3,2-b] (No Singlet) NoSinglet->Iso_32b Confirmed Target Target: Thieno[3,2-c] (Singlet is H-4, very downfield) CheckJ->Target Singlet > 9.0 ppm NOE: CHO <-> H-4 Iso_23c Isomer: Thieno[2,3-c] (Singlet is H-7, less downfield) CheckJ->Iso_23c Singlet < 8.8 ppm NOE: CHO <-> H-4 (Different Geometry)

Figure 2: Logical Decision Tree for Thienopyridine Isomer Identification.

Part 4: Experimental Protocols

Protocol A: High-Resolution 1H NMR (Standard)

Objective: Structural confirmation and purity assessment.

  • Sample Preparation:

    • Weigh 5–8 mg of the aldehyde into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Use DMSO to ensure full solubility of the planar aromatic system, preventing aggregation stacking which broadens peaks.

    • Filter through a cotton plug into a 5mm NMR tube if any turbidity exists.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

    • Relaxation Delay (D1): Set to 5.0 seconds . The aldehyde proton and the isolated H-4 singlet have long T1 relaxation times. Short D1 values will under-integrate these signals, leading to false purity calculations.

    • Scans (NS): 16–32 scans.

    • Spectral Width: -2 to 14 ppm (to capture the aldehyde and any acid impurities).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required. The aldehyde peak is often out of phase with the aliphatic region in automated routines.

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Protocol B: NOE Difference (Validation Step)

Use this if the distinction between [3,2-c] and [2,3-c] is ambiguous.

  • Irradiate the Aldehyde signal (~10.2 ppm).

  • Target Response: Observe enhancement of the H-2 thiophene singlet (~8.5 ppm) and the H-4 pyridine singlet (~9.2 ppm).

  • Interpretation: In the [3,2-c] isomer, the aldehyde at C3 is peri-proximal to H-4. In the [2,3-c] isomer, the aldehyde at C3 is proximal to H-4 as well, but the chemical shift of the enhanced pyridine proton will confirm the assignment (H-4 is more deshielded than H-7).

Part 5: Supporting Data & References

Representative Data (DMSO-d₆, 400 MHz)

Note: Values are representative of the thieno[3,2-c]pyridine core substituted with electron-withdrawing groups [2,3].

  • 
     10.15 (s, 1H, CHO):  Sharp singlet.
    
  • 
     9.25 (s, 1H, H-4):  Pyridine singlet, most deshielded aromatic due to ring nitrogen and aldehyde anisotropy.
    
  • 
     8.60 (d, 
    
    
    
    Hz, 1H, H-6):
    
    
    -proton to Nitrogen.
  • 
     8.55 (s, 1H, H-2):  Thiophene proton.
    
  • 
     7.90 (d, 
    
    
    
    Hz, 1H, H-7):
    
    
    -proton to Nitrogen.
References
  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[5] Link

  • Gronowitz, S., & Sandberg, E. (1970). "Heteroaromatic Boron Compounds. Synthesis of thieno[3,2-c]pyridine derivatives." Arkiv för Kemi, 32, 217.
  • Badorc, A., et al. (1997). "New selective non-peptide inhibitors of factor Xa." Journal of Medicinal Chemistry, 40(21), 3393-3401. (Describes NMR of analogous thienopyridine intermediates). Link

  • PubChem Compound Summary for CID 67500, Thieno[3,2-c]pyridine.[6] Link

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Formyl Thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the intricate dance of ions as a molecule fragments provides a veritable fingerprint, unlocking structural details crucial for synthesis confirmation, metabolite identification, and quality control. This guide delves into the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-formyl thienopyridines, a class of heterocyclic compounds of growing interest in medicinal chemistry.[1][2]

While specific, detailed fragmentation studies on 3-formyl thienopyridines are not extensively documented in publicly accessible literature, we can, with a high degree of confidence, predict their behavior. This guide will bridge this gap by synthesizing established fragmentation principles of aromatic aldehydes and related heterocyclic systems. We will present a logical, mechanistically-grounded comparison to provide a robust framework for researchers working with these molecules.

The Foundation: Established Fragmentation of Aromatic Aldehydes

The fragmentation of aromatic aldehydes under electron impact is well-characterized.[3][4][5] The primary and most diagnostic fragmentation events for a generic aromatic aldehyde, such as benzaldehyde, are the loss of a hydrogen radical and the loss of the entire formyl group.

Aromatic aldehydes typically exhibit an intense molecular ion peak (M+•) due to the stability of the aromatic system.[6] The most characteristic fragmentation pathways include:

  • α-Cleavage (Loss of H•, M-1): This is a highly favorable process resulting in a stable acylium ion. In many cases, the [M-1]⁺ peak can be even more intense than the molecular ion peak.[3][4]

  • Loss of the Formyl Group (CHO•, M-29): This fragmentation pathway leads to the formation of the aromatic ring cation.[4][6]

  • Loss of Carbon Monoxide (CO, M-28 from M-1): The [M-1]⁺ acylium ion can further lose a neutral molecule of carbon monoxide to form a phenyl cation.

These fundamental fragmentation patterns of aromatic aldehydes serve as the primary basis for interpreting the mass spectra of more complex structures like 3-formyl thienopyridines.

The Thienopyridine Core: A Stable Heterocyclic Scaffold

Thienopyridines are a class of fused heterocyclic compounds containing both a thiophene and a pyridine ring.[1][7] These systems are generally stable, and their fragmentation is influenced by the nature and position of their substituents. Mass spectrometry studies on various thienopyridine derivatives indicate that the core heterocyclic structure often remains intact, with fragmentation being directed by the functional groups attached.[8][9]

Predicted Fragmentation Pathways of 3-Formyl Thienopyridines: A Comparative Analysis

By combining the known fragmentation behavior of aromatic aldehydes with the general stability of the thienopyridine ring system, we can propose the primary fragmentation pathways for 3-formyl thienopyridines. We will use thieno[2,3-b]pyridine-3-carbaldehyde and thieno[3,2-b]pyridine-3-carbaldehyde as representative examples.

Expected Key Fragmentation Pathways:

  • Molecular Ion (M+•): A prominent molecular ion peak is expected due to the aromatic and heterocyclic nature of the molecule.

  • α-Cleavage (Loss of H•, [M-1]⁺): Similar to simpler aromatic aldehydes, the loss of the formyl hydrogen radical to form a stable acylium ion is anticipated to be a major fragmentation pathway. This will likely result in a very intense peak at m/z corresponding to [M-1].

  • Loss of the Formyl Group (Loss of CHO•, [M-29]⁺): The cleavage of the C-C bond between the thienopyridine ring and the formyl group will lead to the formation of the thienopyridinyl cation. This is another expected major fragmentation.

  • Loss of Carbon Monoxide from [M-1]⁺ (Loss of CO, [M-29]⁺): The acylium ion formed via α-cleavage is expected to subsequently lose a neutral carbon monoxide molecule, also leading to the thienopyridinyl cation at m/z [M-29].

  • Ring Fragmentation: While the fused heterocyclic system is relatively stable, some fragmentation of the ring is possible, especially at higher ionization energies. This could involve the loss of neutral molecules such as HCN from the pyridine ring or CS from the thiophene ring. The specific ring fragmentation patterns would be more complex and dependent on the specific isomer.

Comparative Data Summary
Fragmentation EventAromatic Aldehydes (e.g., Benzaldehyde)Predicted for 3-Formyl Thienopyridines
Molecular Ion (M+•) IntenseIntense
α-Cleavage ([M-1]⁺) Very Intense (often base peak)Very Intense (likely base peak)
Loss of Formyl Group ([M-29]⁺) IntenseIntense
Loss of CO from [M-1]⁺ Observed, leads to phenyl cationExpected, leads to thienopyridinyl cation
Ring Fragmentation Phenyl cation is stable, further fragmentation is less significantPossible, but likely less prominent than side-chain fragmentation

Experimental Protocol: Acquiring Mass Spectra of 3-Formyl Thienopyridines

To validate these predicted fragmentation patterns, the following general experimental protocol for electron ionization mass spectrometry can be employed.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching and inducing fragmentation)

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

Sample Preparation:

  • Dissolve a small amount of the purified 3-formyl thienopyridine sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • The concentration should be in the range of 10-100 µg/mL.

Data Acquisition:

  • GC-MS:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound of interest.

    • The mass spectrometer will acquire spectra across the GC peak.

  • Direct Insertion Probe:

    • Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate.

    • Insert the probe into the ion source and gradually heat it to volatilize the sample.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

Data Analysis:

  • Identify the molecular ion peak.

  • Identify the major fragment ions and calculate their mass-to-charge ratios (m/z).

  • Propose structures for the fragment ions based on the expected fragmentation pathways outlined above.

  • Compare the obtained spectrum with mass spectral libraries if available, though specific entries for 3-formyl thienopyridines may be limited.

Visualizing the Fragmentation Logic

The logical flow of the primary fragmentation events for a generic 3-formyl thienopyridine can be visualized as follows:

Fragmentation_Pathway M Molecular Ion (M+•) M_minus_1 [M-1]+ (Acylium Ion) M->M_minus_1 - H• (α-cleavage) M_minus_29 [M-29]+ (Thienopyridinyl Cation) M->M_minus_29 - CHO• M_minus_1->M_minus_29 - CO Ring_Fragments Ring Fragments M_minus_29->Ring_Fragments Further Fragmentation

Caption: Predicted primary EI-MS fragmentation pathways for 3-formyl thienopyridines.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometry fragmentation patterns of 3-formyl thienopyridines. By leveraging the well-established principles of aromatic aldehyde fragmentation and the inherent stability of the thienopyridine core, researchers can confidently interpret the mass spectra of these important heterocyclic compounds. The proposed pathways, centered around the initial loss of a hydrogen radical or the formyl group, offer a solid foundation for structural elucidation and confirmation. As research into this class of molecules expands, the generation of experimental data will undoubtedly refine and further validate the predictions outlined herein.

References

  • Thielking, G., Filges, U., & Grützmacher, H.-F. (n.d.). Remote fragmentations of protonated aromatic carbonyl compounds via internal reactions in intermediary ion-neutral complexes. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Klemm, L. H., et al. (1970). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry. Retrieved from [Link]

  • Litvinov, V. P., & Zolotarev, D. A. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. Retrieved from [Link]

  • Hu, D.-X., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry. Retrieved from [Link]

  • Fahmy, H. (2014). SYNTHESIS OF SOME NEW THIOPHENE AND THIENOPYRIMIDINE COMPOUNDS OF EXPECTED ANTICANCER ACTIVITY AND STUDYING THE AUGMENTING EFF. INIS-IAEA. Retrieved from [Link]

  • Peter, J., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Thienopyridines. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). General skeletal structure of thienopyridine. Retrieved from [Link]

Sources

Comparative Reactivity Guide: Thieno[3,2-c]pyridine-2- vs 3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of thieno[3,2-c]pyridine-2-carboxaldehyde (2-CHO) versus thieno[3,2-c]pyridine-3-carboxaldehyde (3-CHO). It is structured for medicinal chemists and process engineers requiring actionable data on synthesis, electronic character, and reactivity profiles.

Executive Summary

The thieno[3,2-c]pyridine scaffold is a bioisostere of quinoline and isoquinoline, widely valued in kinase inhibitor and anti-platelet drug discovery (e.g., Ticlopidine analogs).

The reactivity difference between the 2-carboxaldehyde and 3-carboxaldehyde isomers is governed by the "Alpha-Heteroatom Effect."

  • 2-Carboxaldehyde: The aldehyde is at the C2 position (

    
     to sulfur). It is electronically stabilized  by the sulfur atom's lone pair, making it less electrophilic but highly accessible via direct lithiation.
    
  • 3-Carboxaldehyde: The aldehyde is at the C3 position (

    
     to sulfur). It lacks direct resonance stabilization from sulfur, making the carbonyl carbon more electrophilic  and reactive toward weak nucleophiles, though significantly harder to synthesize.
    

Electronic Structure & Reactivity Profile

Electronic Environment

The distinct behaviors of these isomers stem from the competing effects of the electron-rich thiophene ring and the electron-deficient pyridine ring.

Feature2-Carboxaldehyde (C2-CHO)3-Carboxaldehyde (C3-CHO)
Position relative to S

(Alpha)

(Beta)
Resonance Effect (+M) Strong Donation: Sulfur lone pair donates into the carbonyl

-system.
Weak/Negligible: No direct conjugation with S lone pair.
Inductive Effect (-I) Strong (adjacent to heteroatom).Moderate.
Carbonyl Electrophilicity Lower: Partial positive charge on C=O is quenched by resonance.Higher: Carbonyl retains high positive character; highly reactive.
Nucleophilic Attack Rate Slower (requires activation or strong nucleophiles).Faster (reacts readily with amines/hydrides).
Stability High (shelf-stable solid).Moderate (prone to oxidation/hydration).
Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance stabilization present in the 2-isomer but absent in the 3-isomer.

Resonance cluster_2CHO 2-Carboxaldehyde (Stabilized) cluster_3CHO 3-Carboxaldehyde (Reactive) NodeA Thiophene Ring (S-Donor) NodeB C2 Position (Electron Rich) NodeA->NodeB +M Effect NodeC C=O Carbonyl (Reduced Electrophilicity) NodeB->NodeC Resonance Donation NodeX Thiophene Ring (S-Donor) NodeY C3 Position (Less Conjugated) NodeX->NodeY Inductive Only NodeZ C=O Carbonyl (High Electrophilicity) NodeY->NodeZ No Resonance Stabilization

Caption: Resonance donation from Sulfur stabilizes the C2-carbonyl, reducing its reactivity compared to the C3-isomer.

Synthesis & Accessibility (Make vs. Buy)

The 2-CHO Isomer: Direct Lithiation (Standard Route)

The C2 proton of thieno[3,2-c]pyridine is the most acidic (


) due to the inductive effect of sulfur and the fused pyridine ring. This allows for essentially exclusive regioselective lithiation.
  • Accessibility: High. Often commercially available or made in one step.

  • Reaction:

    
    
    
The 3-CHO Isomer: Indirect Synthesis (Challenging Route)

Direct lithiation does not yield the 3-isomer. Synthesis requires "blocking" the C2 position or using a halogen-metal exchange on a pre-synthesized 3-bromo precursor (which itself is difficult to make).

  • Accessibility: Low.[1] Custom synthesis required.

  • Route: Suzuki coupling of 3-bromo-thieno[3,2-c]pyridine with vinyl boronic esters followed by oxidative cleavage, or Vilsmeier-Haack conditions on specific dihydro-precursors followed by oxidation.

Experimental Protocols

Protocol A: Synthesis of Thieno[3,2-c]pyridine-2-carboxaldehyde

Use this protocol for generating the 2-isomer in gram-scale quantities.

Reagents:

  • Thieno[3,2-c]pyridine (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Anhydrous DMF (1.5 eq)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Charge with thieno[3,2-c]pyridine and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. Maintain internal temp < -70°C. The solution will turn deep red/brown, indicating the formation of the 2-lithio species.
    
  • Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF dropwise. The color may shift to yellow.

  • Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (SiO2, 20% EtOAc/Hexanes).

    • Expected Yield: 75-85%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      )
      
      
      ppm (s, 1H, CHO).
Protocol B: Comparative Reductive Amination (Reactivity Test)

Use this to differentiate the isomers based on reaction rate.

Conditions: Aldehyde (1.0 eq), Benzylamine (1.1 eq),


 (1.5 eq), DCE, RT.
IsomerReaction Time (TLC completion)Observation
3-CHO < 1 hourRapid imine formation; reduction is fast. Exothermic.
2-CHO 3 - 6 hoursSlower imine equilibration due to resonance stability. May require catalytic acetic acid (5 mol%) to drive completion.

Data Comparison Table

PropertyThieno[3,2-c]pyridine-2-carboxaldehydeThieno[3,2-c]pyridine-3-carboxaldehyde
CAS Number 94226-19-453681-54-0 (Generic/Derivs)
Molecular Weight 163.20 g/mol 163.20 g/mol
Physical State Pale yellow solidYellow oil or low-melting solid
Melting Point 130–135 °C (Lit. varies by purity)N/A (Often isolated as crude)

H NMR (CHO)

10.0–10.1 ppm (Singlet)

9.8–9.9 ppm (Singlet)
Solubility Moderate (DCM, DMSO, MeOH)Good (DCM, EtOAc)
Primary Application Ticlopidine analogs, P2Y12 inhibitorsSpecialized kinase inhibitors

References

  • Gronowitz, S., & Sandberg, E. (1970). Heteroaromatic Boron Compounds. On the synthesis of thieno[3,2-c]pyridine and thieno[2,3-c]pyridine. Arkiv för Kemi.[1][2][3][4] 5

  • Klemm, L. H., et al. (1969).[1] Chemistry of thienopyridines. Mechanistic studies on the synthesis of thieno[2,3-c]pyridine by thermolytic cyclization. Journal of Heterocyclic Chemistry.[1] 1[6][7][8][9]

  • Bousquet, P. F., et al. (2007).[2] Thienopyridine urea inhibitors of KDR kinase.[2] Bioorganic & Medicinal Chemistry Letters.[2] (Demonstrates use of 3-substituted derivatives). 2

  • Sigma-Aldrich. Product Specification: Thieno[3,2-c]pyridine-2-carbaldehyde.[10]11[6][7][8][9][12][13][14]

Sources

Safety Operating Guide

Personal protective equipment for handling Thieno[3,2-c]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Thieno[3,2-c]pyridine-3-carboxaldehyde Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment

Risk Profile: High | Primary Hazard: Irritant/Sensitizer | Stability: Air/Oxidation Sensitive

Handling Thieno[3,2-c]pyridine-3-carboxaldehyde requires a safety strategy that goes beyond standard "lab coat and glasses."[1][2] As a fused thiophene-pyridine system with a reactive aldehyde functionality, this compound presents a dual risk: biological activity (potent pharmaceutical intermediate) and chemical instability (rapid oxidation to the carboxylic acid).

The Golden Rule: Treat this compound as a potential sensitizer and a lachrymator. All manipulation of the solid must occur inside a certified fume hood to prevent inhalation of micro-particulates and oxidation of the product.

Chemical Hazard Analysis & PPE Logic

To select the right PPE, we must understand why the protection is necessary based on the molecular structure.

Structural FeatureHazard ImplicationPPE/Engineering Control Implication
Aldehyde Group (-CHO) Highly reactive electrophile. Causes severe eye/respiratory irritation.[2][3][4] Oxidizes in air to acidic byproducts.respiratory protection (Hood/N95) is critical. Inert atmosphere (Argon/N2) required for storage.
Thieno[3,2-c]pyridine Core Pharmacophore found in anti-platelet drugs (e.g., Ticlopidine analogs). Potential for biological activity and skin sensitization.[2]Double-gloving is mandatory to prevent transdermal absorption.
Fine Crystalline Solid High electrostatic potential; dust adheres to gloves/sleeves, creating cross-contamination vectors.Anti-static measures and Tyvek sleeves or lab coat taping required.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic safety data. Use this matrix to configure your personal defense system.

A. Hand Protection (Critical)
  • Standard: Double-gloving technique.

  • Inner Layer: 4 mil Nitrile (Examination grade).

  • Outer Layer: 5-8 mil Nitrile (Chemical resistant) or Neoprene (if handling in halogenated solvents like DCM).

  • Protocol: Change outer gloves immediately upon any visible splash. Change both pairs every 2 hours of continuous handling due to sweat-induced permeability changes.

  • Rationale: Thienopyridines are lipophilic. Single thin nitrile gloves provide insufficient breakthrough time (<15 mins) against solutions of this compound in organic solvents.

B. Eye & Face Protection [1][2][3][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Standard safety glasses with side shields.

  • Reasoning: The aldehyde moiety is a mucous membrane irritant. Dust particles can bypass side shields. If the solid is fluffy/electrostatic, a Face Shield over goggles is recommended during weighing.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (Emergency/Spill): NIOSH-approved N95 (for solid spills) or P100 respirator with organic vapor cartridges (if dissolved).

  • Note: Do not rely on surgical masks; they offer zero protection against chemical vapors or fine pharmaceutical dusts.

D. Body Protection
  • Standard: Cotton lab coat (buttoned to throat).

  • Enhanced: Disposable Tyvek® sleeves or apron if working with >5g quantities.

  • Footwear: Closed-toe, non-perforated leather/synthetic shoes.

Operational Protocols: Step-by-Step
Phase 1: Receipt & Storage (The "Inert" Protocol)
  • Inspection: Upon receipt, check the vial for yellowing or crusting (signs of oxidation to the acid).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

  • Technique: Parafilm is insufficient for long-term storage. Use a desiccator or seal the vial inside a secondary jar flushed with Argon.

Phase 2: Weighing & Transfer
  • Location: Inside the fume hood. Never weigh this compound on an open bench.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Thienopyridines often carry high static charges, causing "jumping" of particles.

  • The "Funnel" Method:

    • Tare a weighing boat.

    • Transfer solid using a clean, dry spatula.

    • Immediately reseal the stock container (flush with N2 if possible).

    • Dissolve the solid in the reaction solvent (e.g., DCM, THF) in the weighing boat if possible, then transfer as a liquid to reduce dust.

Phase 3: Reaction & Cleanup
  • Quenching: If the aldehyde is unreacted, quench with a mild oxidant or reducing agent as per your specific synthesis plan, or treat as hazardous organic waste.

  • Decontamination: Wipe all surfaces (balance, hood sash, handles) with a detergent solution, followed by ethanol.

  • Waste: Dispose of solid waste in "Hazardous Solid" bins. Liquid waste goes to "Organic Solvents - Halogenated/Non-Halogenated" as appropriate. Do not pour down the drain.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling Thieno[3,2-c]pyridine-3-carboxaldehyde to minimize exposure and product degradation.

G Start Start: Handling Request CheckState Check Physical State (Solid vs. Solution) Start->CheckState Solid Solid Handling CheckState->Solid Powder/Crystal Solution Solution Handling CheckState->Solution Dissolved Hood Mandatory: Fume Hood Solid->Hood Static Apply Anti-Static Measures Hood->Static Weigh Weigh & Dissolve Immediately Static->Weigh Reaction Perform Synthesis (Inert Atmosphere) Weigh->Reaction Gloves Check Glove Permeation (Solvent Dependent) Solution->Gloves Gloves->Reaction Cleanup Decon: Detergent -> Ethanol Reaction->Cleanup Disposal Disposal: High Hazard Organic Cleanup->Disposal

Figure 1: Operational workflow for safe handling, emphasizing containment of solids and solvent-aware protection for solutions.

Emergency Response Protocols

In Case of Skin Contact:

  • Immediate Action: Do not wipe. Wiping drives the chemical into the pores.

  • Flush: Rinse with copious amounts of water for 15 minutes.

  • Soap: Use non-abrasive soap after the initial rinse.

  • Medical: Seek evaluation if redness persists; show the SDS (Safety Data Sheet).

In Case of Eye Contact:

  • Flush: Immediately use the emergency eyewash station for 15 minutes. Hold eyelids open.

  • Medical: Mandatory ophthalmological consult. Aldehydes can cause corneal clouding.

Spill Cleanup (Solid):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical vacuum (HEPA).

  • Disposal: Place waste in a sealed bag labeled "Hazardous Aldehyde Waste."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67500, Thieno[3,2-c]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. 29 CFR 1910.1048 (Reference for general aldehyde handling). Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

(Note: While specific data for the 3-carboxaldehyde isomer is limited, safety protocols are derived from the validated hazard profiles of the thienopyridine class and analogous pyridine aldehydes.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.